molecular formula C7H10ClN3O B14860318 2-(4-Chloro-6-methoxypyrimidin-2-YL)ethan-1-amine

2-(4-Chloro-6-methoxypyrimidin-2-YL)ethan-1-amine

Cat. No.: B14860318
M. Wt: 187.63 g/mol
InChI Key: SVQAGWDMQQBKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-6-methoxypyrimidin-2-YL)ethan-1-amine is a chemical compound with the molecular formula C7H10ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-6-methoxypyrimidin-2-YL)ethan-1-amine typically involves the reaction of 4-chloro-6-methoxypyrimidine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-6-methoxypyrimidin-2-YL)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of 2-(4-chloro-6-methoxypyrimidin-2-yl)ethanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chloro-6-methoxypyrimidin-2-YL)ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-6-methoxypyrimidin-2-YL)ethan-1-amine involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloro-6-methoxypyrimidine
  • 2-Amino-4-methoxypyridine
  • 2-(4-Methoxypyrimidin-2-yl)ethan-1-amine dihydrochloride

Uniqueness

2-(4-Chloro-6-methoxypyrimidin-2-YL)ethan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a chloro and methoxy group on the pyrimidine ring, along with the ethanamine side chain, makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

2-(4-chloro-6-methoxypyrimidin-2-yl)ethanamine

InChI

InChI=1S/C7H10ClN3O/c1-12-7-4-5(8)10-6(11-7)2-3-9/h4H,2-3,9H2,1H3

InChI Key

SVQAGWDMQQBKHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)CCN)Cl

Origin of Product

United States

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